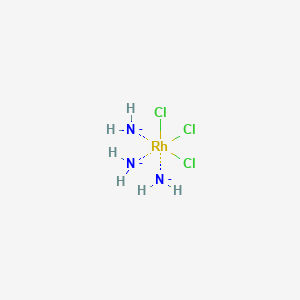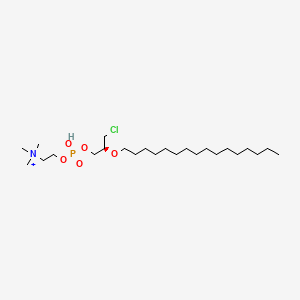
Dithioformic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithioformic acid, also known as trans-HC(=S)SH, is a sulfur-containing compound that has garnered significant interest in recent years due to its potential applications in various scientific fields. It belongs to the family of dithiocarboxylic acids, where both oxygen atoms in the carboxyl group are replaced by sulfur atoms. This compound exists in multiple isomeric forms, each with unique structural and spectroscopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dithioformic acid can be synthesized through various methods. One common approach involves the reaction of formic acid with sulfur sources under controlled conditions. Another method includes the use of thiourea and acetophenone treated with oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis typically involves similar chemical reactions as those used in laboratory settings, scaled up to meet industrial demands. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dithioformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals in the presence of water, leading to hydrogen abstraction and the formation of different products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl radicals, sulfuryl chloride, and other oxidizing agents. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfur-containing compounds such as hydrogen sulfide and carbon disulfide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of dithioformic acid involves its interaction with molecular targets through various pathways. For instance, in the presence of hydroxyl radicals, this compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates that participate in further chemical transformations . The catalytic role of water in these reactions has been shown to stabilize pre-reaction complexes and transition states, thereby lowering the potential energy surface and facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Dithioformic acid can be compared with other sulfur-containing compounds such as thioformic acid (HCOSH), thioacetic acid (CH3COSH), and dithioacetic acid (CH3CSSH). These compounds share similar structural features but differ in their chemical reactivity and applications . For example, thioformic acid is the sulfur analog of formic acid and has different isomeric forms, each with distinct properties .
Eigenschaften
CAS-Nummer |
4472-10-0 |
|---|---|
Molekularformel |
CH2S2 |
Molekulargewicht |
78.16 g/mol |
IUPAC-Name |
methanedithioic acid |
InChI |
InChI=1S/CH2S2/c2-1-3/h1H,(H,2,3) |
InChI-Schlüssel |
WREDNSAXDZCLCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)













